CAS number and molecular weight of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
An In-Depth Technical Guide to Ethyl 2-(5-cyano-1H-indol-1-yl)acetate: Synthesis, Characterization, and Applications For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive tec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Ethyl 2-(5-cyano-1H-indol-1-yl)acetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate, a functionalized indole derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their work with this class of compounds.
Compound Identification and Physicochemical Properties
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate is a derivative of the indole heterocyclic system, which is a core scaffold in numerous pharmaceuticals and biologically active compounds. The presence of a cyano group at the 5-position and an ethyl acetate moiety at the 1-position (the indole nitrogen) provides two key points for further chemical modification, making it a valuable building block in synthetic chemistry.
Property
Value
Source/Rationale
IUPAC Name
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
-
Molecular Formula
C₁₃H₁₂N₂O₂
-
Molecular Weight
228.25 g/mol
Calculated from the molecular formula. This is consistent with its isomer, ethyl 2-(6-cyano-1H-indol-1-yl)acetate.[1]
CAS Number
Not assigned
As of early 2026, a specific CAS number for this compound has not been assigned. For reference, the isomeric ethyl 2-(6-cyano-1H-indol-1-yl)acetate has the CAS number 796856-93-4.[1]
Appearance
Expected to be a solid at room temperature
Based on related indole derivatives.
Synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
The most direct and widely applicable method for the synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate is the N-alkylation of 5-cyanoindole with an ethyl haloacetate, such as ethyl bromoacetate.
Synthetic Scheme
Caption: Synthetic route for Ethyl 2-(5-cyano-1H-indol-1-yl)acetate via N-alkylation.
Experimental Protocol: N-Alkylation of 5-Cyanoindole
This protocol details a standard laboratory procedure for the synthesis.
Materials:
5-Cyanoindole (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-cyanoindole.
Solvent Addition: Add anhydrous DMF to dissolve the 5-cyanoindole.
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved during this step. The mixture is stirred at 0 °C for 30-60 minutes to allow for the complete formation of the indolide anion. The formation of the anion is the critical step, as it renders the indole nitrogen nucleophilic.
Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate dropwise to the reaction mixture. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours (or until TLC analysis indicates the consumption of the starting material).
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer two more times with ethyl acetate.
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-(5-cyano-1H-indol-1-yl)acetate.
Characterization and Spectroscopic Analysis
Confirmation of the structure and purity of the synthesized compound is crucial. The following are the expected results from standard analytical techniques.
Technique
Expected Observations
¹H NMR
- Aromatic protons of the indole ring (typically in the range of 6.5-8.0 ppm). The proton at the C4 position is expected to be a singlet or a narrow doublet around 8.0 ppm. - A singlet for the N-CH₂ protons of the acetate group (around 5.0 ppm). - A quartet for the -OCH₂- protons of the ethyl group (around 4.2 ppm). - A triplet for the -CH₃ protons of the ethyl group (around 1.2 ppm).
¹³C NMR
- A signal for the nitrile carbon (-C≡N) around 118-120 ppm. - A signal for the ester carbonyl carbon (-C=O) around 168-170 ppm. - Signals for the carbons of the indole ring (in the aromatic region, ~100-140 ppm). - Signals for the carbons of the ethyl acetate group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃).
IR Spectroscopy
- A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. - A strong absorption band for the ester carbonyl (C=O) stretch around 1740-1760 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons.
Mass Spectrometry
- A molecular ion peak ([M]⁺) at m/z = 228. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ethyl acetate group.
Potential Applications and Future Directions
Medicinal Chemistry
The indole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[2]. The introduction of a cyano group can serve as a hydrogen bond acceptor and can be a precursor to other functional groups like amides or tetrazoles, which are important in drug design. N-substituted indoles, in particular, are explored for various therapeutic targets. For instance, related indole derivatives have been investigated for their activity as enzyme inhibitors.
Materials Science
The cyano group and the aromatic indole system make this molecule a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a component in fluorescent probes, where the electronic properties of the molecule can be fine-tuned.
Future Research
Future research on Ethyl 2-(5-cyano-1H-indol-1-yl)acetate could focus on:
Derivatization: Utilizing the cyano and ester functionalities to synthesize a library of new compounds for biological screening.
Biological Evaluation: Screening the compound and its derivatives for various biological activities, such as kinase inhibition or antimicrobial effects.
Polymer Chemistry: Investigating its potential as a monomer or functional additive in the synthesis of novel polymers with interesting optical or electronic properties.
Conclusion
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate is a versatile and synthetically accessible molecule. Its rich functionality, combining the indole core with cyano and ethyl acetate groups, makes it a highly valuable platform for the development of new pharmaceuticals and advanced materials. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising compound.
References
Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Retrieved from [Link]
Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.). Retrieved from [Link]
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
SpectraBase. (n.d.). (E)-Ethyl 2-(1-benzyl-2-oxoindolin-3-ylidene)-2-cyanoacetate. Retrieved from [Link]
MDPI. (2017, July 12). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]
PubMed. (2013, November 15). Indenoindoles and cyclopentacarbazoles as bioactive compounds: synthesis and biological applications. Retrieved from [Link]
Thermodynamic Characterization of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Executive Summary In the high-stakes arena of pharmaceutical process development, the thermodynamic profile of key intermediates like Ethyl 2-(5-cyano-1H-indol-1-yl)acetate (CAS: Hypothetical/Niche Intermediate) is not m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of pharmaceutical process development, the thermodynamic profile of key intermediates like Ethyl 2-(5-cyano-1H-indol-1-yl)acetate (CAS: Hypothetical/Niche Intermediate) is not merely data—it is the blueprint for safety and scalability.[1] This indole derivative, characterized by its electron-withdrawing nitrile group and ester functionality, serves as a critical scaffold in the synthesis of serotonin receptor modulators and kinase inhibitors.[1]
Understanding its standard molar enthalpy of formation (
) , heat capacity () , and thermal stability is mandatory for:
Process Safety: Calculating the maximum heat release (
) during scale-up to prevent thermal runaway.
Solid-State Engineering: Predicting solubility and polymorph stability via Gibbs energy analysis.
Purity Assurance: Utilizing DSC melting endotherms as a primary purity standard (ASTM E928).
This guide delineates the rigorous protocol for establishing the thermodynamic baseline of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate, synthesizing predictive modeling with gold-standard experimental methodologies.
Chemical Identity & Predicted Properties[1][2][3][4][5][6][7]
Before initiating wet-lab calorimetry, a theoretical baseline must be established to calibrate instrument sensitivity.[1]
The determination of thermodynamic properties for indole derivatives requires a self-validating workflow. We employ a triangulated approach : Combustion Calorimetry (Energy), Adiabatic Calorimetry (Heat Capacity), and Thermal Analysis (Phase Transitions).[1]
Standard Molar Enthalpy of Combustion (
)[1]
Objective: Determine the energy released upon complete oxidation, which allows for the calculation of the standard molar enthalpy of formation (
Purity Check (Van't Hoff): Analyze the leading edge of the melting peak.[1] Impurities broaden the peak and lower
.[1]
(Where is the fraction melted and is the mole fraction of impurity).[1]
Visualization of Characterization Workflow
The following diagram illustrates the logical flow from synthesis to thermodynamic data generation, ensuring data integrity at every step.
Figure 1: Integrated workflow for the thermodynamic profiling of novel indole intermediates.[1]
Thermal Stability & Decomposition[1][2][3][8]
For drug development, knowing when the molecule breaks down is as important as its melting point.[1]
Thermogravimetric Analysis (TGA):
Expectation: Indole acetates typically show a two-stage decomposition.
Stage 1 (~200-250°C): Decarboxylation or loss of the ethyl ester group.[1]
Stage 2 (>350°C): Degradation of the indole core and nitrile functionality.[1]
Safety Limit: The "Onset Temperature" (
) defined by the intersection of the baseline and the tangent of the mass loss curve is the absolute upper limit for processing.[1]
References
Combustion Calorimetry Standards
Coops, J., et al. "Evaluation of the energy of combustion." IUPAC Commission on Thermodynamics.[1] Link
Indole Thermodynamics
Tan, Z. C., et al. "Low-temperature heat capacity and standard molar enthalpy of formation of ethyl 2-(1H-indol-3-yl)acetate." J. Chem. Thermodynamics.[1] (Reference for analog methodology).
Group Contribution Methods
Joback, K. G., & Reid, R. C.[1] "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications. Link[1]
DSC Purity Determination
ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International.[1] Link
Synthesis of Indole Acetates
Zhang, Y., et al. "Synthesis of Ethyl 2-(1H-indol-3-yl)acetate derivatives." Molecules, 2023.[1] Link[1]
Literature review of 5-cyano-1H-indol-1-yl acetic acid derivatives
An In-depth Technical Guide to 5-Cyano-1H-indol-1-yl Acetic Acid Derivatives: Synthesis, Potential Applications, and Research Protocols Introduction: The Indole Scaffold in Modern Drug Discovery The indole nucleus, a bic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Cyano-1H-indol-1-yl Acetic Acid Derivatives: Synthesis, Potential Applications, and Research Protocols
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its structural motif is prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][3][4] The versatility of the indole scaffold allows for chemical modifications that can significantly modulate its pharmacological properties, making it a privileged structure in the design of novel therapeutic agents.[1] From the potent anti-inflammatory effects of indomethacin to the complex anticancer mechanisms of vinca alkaloids, indole derivatives have consistently proven their therapeutic value.[5][6] This guide focuses on a specific, yet underexplored, class of indole derivatives: 5-cyano-1H-indol-1-yl acetic acids. The introduction of a cyano group at the 5-position and an acetic acid moiety at the 1-position of the indole ring is predicted to confer unique physicochemical and biological properties, opening new avenues for drug discovery. This document will provide a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for the investigation of these promising compounds.
Part 1: Synthesis of the Core Intermediate: 5-Cyano-1H-indole
The journey to 5-cyano-1H-indol-1-yl acetic acid derivatives begins with the synthesis of the crucial precursor, 5-cyano-1H-indole. Several synthetic strategies have been developed to access this key intermediate, each with its own merits and challenges. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity.
Synthetic Route from 5-Bromoindole: The Rosenmund-von Braun Reaction
A common and well-established method for introducing a cyano group onto an aromatic ring is the Rosenmund-von Braun reaction. This approach utilizes a copper cyanide salt to displace a halogen, in this case, bromine, from the 5-position of the indole ring.
Protocol:
To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole and N-methylpyrrolidine.
Add cuprous cyanide (CuCN) to the mixture.
Heat the reaction mixture to reflux at approximately 85°C and maintain for 12-16 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature.
Add aqueous ammonia solution and stir to quench the reaction and dissolve copper salts.
Extract the product with a suitable organic solvent, such as n-hexane or ethyl acetate (2 x 30 mL).
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
The crude product can be purified by crystallization or column chromatography to yield pure 5-cyanoindole.[7]
Causality and Insights:
N-methylpyrrolidine (NMP): NMP serves as a high-boiling polar aprotic solvent, which is ideal for this reaction as it can effectively dissolve the reactants and facilitate the nucleophilic substitution at a high temperature.
Cuprous Cyanide (CuCN): CuCN is the source of the cyanide nucleophile. The copper(I) ion plays a crucial role in activating the aryl halide towards nucleophilic attack.
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction, as the C-Br bond in 5-bromoindole is relatively strong.
Aqueous Ammonia Work-up: The ammonia solution is essential for complexing with the copper salts, forming soluble copper-ammonia complexes that can be easily separated from the organic product during the extraction.
Diagram: Rosenmund-von Braun Synthesis of 5-Cyanoindole
Caption: Synthetic workflow for 5-cyanoindole via the Rosenmund-von Braun reaction.
Synthesis from 3-Methyl-4-nitrobenzonitrile: The Leimgruber-Batcho Indole Synthesis
An alternative and often more scalable approach is a modified Leimgruber-Batcho indole synthesis. This method starts with a more readily available and cost-effective starting material, 3-methyl-4-nitrobenzonitrile.[8]
Protocol:
Dissolve 3-methyl-4-nitrobenzonitrile in a mixture of methylene dichloride and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7]
Heat the mixture to 50-55°C and maintain for approximately 8 hours.[7]
Monitor the reaction progress by TLC.
Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.[7]
Cool the mixture to 0°C and add iron powder in portions.[7]
Heat the reaction mixture again to 50-55°C for 8 hours.[7]
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.[7]
Wash the filter cake with methanol.
Concentrate the organic layer and add ethyl acetate.
Stir at room temperature for 3 hours to precipitate the product.
Collect the solid by filtration, wash with n-hexane, and dry to afford 5-cyanoindole.[7]
Causality and Insights:
DMF-DMA: This reagent reacts with the methyl group of 3-methyl-4-nitrobenzonitrile to form an enamine intermediate, which is a key step in the Leimgruber-Batcho synthesis.
Iron Powder and Acetic Acid: This combination serves as a reducing agent to reduce the nitro group to an amine. The resulting aminophenyl enamine then undergoes spontaneous cyclization to form the indole ring. This is a classic method for nitro group reduction in the presence of other functional groups.
Two-Step, One-Pot Procedure: This modified protocol allows for the formation of the enamine and the reductive cyclization to be performed in a sequential, one-pot manner, which improves efficiency and reduces waste.
Diagram: Leimgruber-Batcho Synthesis of 5-Cyanoindole
Caption: Leimgruber-Batcho synthesis of 5-cyanoindole.
Part 2: Synthesis of 5-Cyano-1H-indol-1-yl Acetic Acid Derivatives
With 5-cyano-1H-indole in hand, the next critical step is the introduction of the acetic acid moiety at the N1 position of the indole ring. This is typically achieved through an N-alkylation reaction.
N-Alkylation with Ethyl Bromoacetate and Subsequent Hydrolysis
A standard and effective method for this transformation involves a two-step process: N-alkylation with an haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.
Proposed Protocol:
N-Alkylation:
To a solution of 5-cyano-1H-indole in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Stir the mixture at room temperature for 30 minutes to deprotonate the indole nitrogen.
Add ethyl bromoacetate dropwise to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude ethyl 5-cyano-1H-indol-1-yl-acetate can be purified by column chromatography.
Ester Hydrolysis:
Dissolve the purified ethyl 5-cyano-1H-indol-1-yl-acetate in a mixture of a suitable solvent (e.g., methanol or ethanol) and water.
Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
After the reaction is complete, remove the organic solvent under reduced pressure.
Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-cyano-1H-indol-1-yl acetic acid.
Causality and Insights:
Base Selection: The choice of base is crucial. A relatively weak base like K₂CO₃ is often sufficient for deprotonating the indole nitrogen. For less reactive indoles or to achieve faster reaction times, a stronger base like NaH can be used, but this requires anhydrous conditions.
Solvent Choice: Polar aprotic solvents like DMF or acetone are preferred as they can dissolve the reactants and do not interfere with the nucleophilic substitution reaction.
Hydrolysis Conditions: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of LiOH is sometimes preferred as it can be effective at lower temperatures.
Acidification: This step is essential to protonate the carboxylate salt formed during the hydrolysis, leading to the precipitation of the final carboxylic acid product.
Diagram: Synthesis of 5-Cyano-1H-indol-1-yl Acetic Acid
Caption: Two-step synthesis of the target acetic acid derivative.
Part 3: Predicted Biological Activities and Therapeutic Potential
While specific biological data for 5-cyano-1H-indol-1-yl acetic acid derivatives is scarce in the public domain, we can infer potential activities based on the well-established roles of the constituent moieties.
The Influence of the 5-Cyano Group
The cyano group is a strong electron-withdrawing group. Its presence at the 5-position of the indole ring is known to significantly impact the electronic properties of the molecule. Notably, the introduction of electron-withdrawing groups at this position has been shown to increase affinity for the serotonin transporter (SERT).[9] This suggests that 5-cyano-1H-indol-1-yl acetic acid derivatives could be investigated as potential antidepressants or anxiolytics, acting as selective serotonin reuptake inhibitors (SSRIs).
The Role of the Indole-1-Acetic Acid Scaffold
The indole-1-acetic acid scaffold itself is a well-known pharmacophore. For instance, indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that functions by inhibiting cyclooxygenase (COX) enzymes.[5] While the acetic acid moiety is at the 1-position in our target compounds, the general structural similarity suggests that they may also possess anti-inflammatory properties. Furthermore, some substituted indole acetic acid derivatives have been identified as aldose reductase inhibitors, which are of interest in the treatment of diabetic complications.[10]
Potential Therapeutic Applications
Based on the above analysis, 5-cyano-1H-indol-1-yl acetic acid derivatives represent a promising class of compounds for investigation in several therapeutic areas:
Central Nervous System (CNS) Disorders: As potential SSRIs, these compounds could be valuable for the treatment of depression, anxiety disorders, and other mood-related conditions.
Inflammatory Diseases: Their potential as COX inhibitors makes them candidates for development as novel anti-inflammatory agents for conditions such as arthritis.
Diabetic Complications: The possibility of aldose reductase inhibition warrants their evaluation in the context of preventing or treating long-term complications of diabetes.
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.[6] The unique electronic properties conferred by the 5-cyano group could lead to novel interactions with cancer-related targets.
Table 1: Predicted Biological Activities and Rationale
Predicted Biological Activity
Rationale
Key Molecular Feature
Serotonin Reuptake Inhibition
Electron-withdrawing group at the 5-position increases SERT affinity.[9]
5-Cyano group
Anti-inflammatory (COX Inhibition)
Structural similarity to indomethacin and other NSAIDs.[1][5]
Indole-1-acetic acid scaffold
Aldose Reductase Inhibition
Some indole acetic acid derivatives show this activity.[10]
Indole-1-acetic acid scaffold
Anticancer
The indole scaffold is a common pharmacophore in oncology.[6]
Entire Molecule
Part 4: Proposed Experimental Workflows for Biological Evaluation
To validate the predicted biological activities, a series of well-defined experimental protocols should be employed.
In Vitro Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of the synthesized compounds for the human serotonin transporter.
Protocol:
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human serotonin transporter (hSERT).
Radioligand Binding:
In a 96-well plate, incubate the hSERT-expressing membranes with a known concentration of a radiolabeled ligand (e.g., [³H]citalopram) in the presence of varying concentrations of the test compound.
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled SERT ligand).
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set period (e.g., 60 minutes).
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To assess the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
Protocol:
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
Assay Setup:
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 inhibition.
In Vitro Aldose Reductase Inhibition Assay
Objective: To evaluate the ability of the compounds to inhibit the aldose reductase enzyme.
Protocol:
Enzyme Source: Use partially purified aldose reductase from a suitable source (e.g., rat lens).
Assay Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, the enzyme, and the test compound at different concentrations.
Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde.
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, using a spectrophotometer.
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC₅₀ value for aldose reductase inhibition.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.
Protocol:
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Diagram: Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of the target compounds.
Conclusion and Future Directions
The 5-cyano-1H-indol-1-yl acetic acid scaffold represents a promising, yet largely unexplored, area for drug discovery. By leveraging established synthetic methodologies, these compounds can be readily accessed and evaluated for a range of biological activities. The strategic placement of the electron-withdrawing cyano group and the pharmacologically relevant acetic acid moiety provides a strong rationale for their investigation as potential therapeutics for CNS disorders, inflammatory conditions, diabetic complications, and cancer. The experimental workflows detailed in this guide provide a clear and robust framework for researchers to begin to unlock the therapeutic potential of this intriguing class of indole derivatives. Future research should focus on the synthesis of a library of these compounds with diverse substitutions on the indole ring to establish comprehensive structure-activity relationships and to identify lead candidates for further preclinical development.
References
Roshani Singh, Shraddha Khadse. "Review of Indole acetic acid derivative- Indomethacin for Osteoarthritis". IJNRD.
Frontiers. "The role of indole derivative in the growth of plants: A review".
Benchchem. "The Synthesis and Significance of 5-Cyanoindole: A Technical Guide".
PMC.
Mária Jusková, Magdaléna Májeková, Vassilis J. Demopoulos, Milan Štefek. "Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship.". General physiology and biophysics.
Current Organic Chemistry. "Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review".
PMC. "Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells".
Asian Publication Corporation. "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole".
ResearchGate. "Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid".
"Recent advancements on biological activity of indole and their deriv
"442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv
ResearchGate.
MDPI. "New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity".
Application Notes & Protocols: Strategic N-Alkylation of 5-Cyanoindole with Ethyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the N-alkylation of 5-cyanoindole using ethyl bromoacetate, yielding ethyl 2-(5-cyano-1H-indol-1-yl)acetate....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of 5-cyanoindole using ethyl bromoacetate, yielding ethyl 2-(5-cyano-1H-indol-1-yl)acetate. This reaction is a cornerstone transformation for synthesizing a wide array of pharmaceutical intermediates and biologically active molecules. The strategic introduction of an acetic ester moiety onto the indole nitrogen fundamentally alters the parent molecule's physicochemical properties, which is a key tactic in medicinal chemistry for optimizing drug candidates.
This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices to empower researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt it.
Reaction Principle: Navigating the Nucleophilicity of the Indole Ring
The N-alkylation of an indole is a classic nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The core challenge and the primary objective of this protocol is to ensure regioselective alkylation at the N1-position over the competing C3-position.
The Competing Sites: The indole nucleus features two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. The C3 position is often inherently more nucleophilic in a neutral indole molecule, which can lead to undesired C-alkylation byproducts.[1]
Favoring N-Alkylation: To achieve high selectivity, the reaction strategy is based on converting the weakly nucleophilic N-H bond into a highly nucleophilic indolate anion. This is accomplished by deprotonation with a strong base. The resulting anion's charge is localized primarily on the nitrogen atom, making it the preferred site of attack for the incoming electrophile (ethyl bromoacetate).[1][2][3]
Substrate-Specific Advantage: The presence of the electron-withdrawing nitrile (-CN) group at the C5 position of the indole ring increases the acidity of the N-H proton (lowering its pKa). This electronic effect makes the deprotonation step more favorable and further promotes the formation of the N-anion, thus aiding in selective N-alkylation.[3]
Reaction Scheme:
Critical Parameters & Experimental Causality
The success of this alkylation hinges on the judicious selection of base, solvent, and temperature. Each choice is made to steer the reaction equilibrium towards the desired N-alkylated product.
Base Selection: The choice of base is paramount for efficient and selective deprotonation.
Sodium Hydride (NaH): This is the base of choice for this transformation. As a strong, non-nucleophilic base, it irreversibly deprotonates the indole N-H to form the sodium indolate salt and hydrogen gas.[1][2][3] This ensures that the concentration of the highly N-nucleophilic indolate anion is maximized, suppressing the competing C3-alkylation pathway that can occur with the neutral indole.[1] Using a slight excess (1.1-1.5 equivalents) guarantees complete conversion to the anion.
Alternative Bases: While other bases like potassium hydride (KH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can be used, NaH in a polar aprotic solvent remains the gold standard for this type of alkylation due to its high efficacy.[1]
Solvent System: The solvent must be aprotic to avoid quenching the indolate anion.
N,N-Dimethylformamide (DMF): Anhydrous DMF is the recommended solvent. Its high polarity effectively solvates the sodium cation of the indolate salt, leaving the anion "bare" and highly reactive. This enhanced nucleophilicity promotes a rapid SN2 reaction. Polar aprotic solvents like DMF are known to strongly favor N-alkylation over C3-alkylation.[1]
Other Options: Anhydrous Tetrahydrofuran (THF) is another common solvent for this reaction. However, DMF often provides superior results in promoting N-selectivity.[1]
Temperature Control:
Deprotonation (0 °C): The initial deprotonation step with NaH is exothermic and involves the evolution of hydrogen gas. Performing this step at 0 °C allows for safe and controlled addition of the base.
Alkylation (0 °C to Room Temperature): The addition of the alkylating agent, ethyl bromoacetate, is also performed at 0 °C to manage any initial exotherm. The reaction is then typically allowed to warm to room temperature. Higher temperatures can sometimes be used to drive the reaction to completion, as the N-alkylated product is often the thermodynamically more stable isomer.[1]
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (1-10 mmol). All reagents should be of high purity, and solvents must be anhydrous.
Materials & Reagents:
5-Cyanoindole
Sodium Hydride (NaH), 60% dispersion in mineral oil
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Equipment:
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
Septa and nitrogen/argon inlet
Syringes
Ice bath
Rotary evaporator
Chromatography column
Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 5-cyanoindole.
Step-by-Step Procedure:
Reaction Setup: Place 5-cyanoindole (1.0 eq.) into a flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon).
Solvent Addition: Add anhydrous DMF (approx. 0.2-0.5 M concentration relative to the indole) via syringe. Stir the mixture at room temperature until the 5-cyanoindole is fully dissolved.
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.2 eq., 60% dispersion in oil) to the stirred solution.
Causality Note: Portion-wise addition is critical to control the rate of hydrogen gas evolution and the exothermic nature of the deprotonation.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of gas has ceased. This ensures complete formation of the indolate anion.[1]
Alkylation: Cool the reaction mixture back down to 0 °C. Add ethyl bromoacetate (1.1 eq.) dropwise via syringe over several minutes.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[2] This will neutralize any unreacted NaH.
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl 2-(5-cyano-1H-indol-1-yl)acetate.
Data Summary & Troubleshooting
Quantitative Data:
Reagent
Molar Eq.
Purpose
5-Cyanoindole
1.0
Substrate
Sodium Hydride (60%)
1.1 - 1.5
Base (Deprotonation)
Ethyl bromoacetate
1.0 - 1.2
Alkylating Agent
Anhydrous DMF
-
Solvent
Expected Yield: Yields for this reaction are typically good to excellent, often in the range of 75-95%, depending on the purity of reagents and the precision of the execution.
Troubleshooting Guide:
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Inactive NaH (exposed to air/moisture).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.
1. Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes before use.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Allow the reaction to run longer or gently heat (e.g., to 40-50 °C) while monitoring by TLC.
Significant C3-Alkylation
1. Incomplete deprotonation of the indole.2. Use of a less polar solvent (e.g., THF instead of DMF).
1. Increase the equivalents of NaH to 1.5 eq. and ensure sufficient stirring time for deprotonation.2. Switch to anhydrous DMF as the solvent.[1]
Complex Mixture of Products
1. Over-alkylation of the product (unlikely with this substrate).2. Degradation of starting material or product.3. Impure ethyl bromoacetate.
1. Use closer to 1.0 eq. of the alkylating agent.2. Avoid excessive heating and ensure the work-up is performed promptly after completion.3. Use freshly distilled or high-purity ethyl bromoacetate.
Mechanistic Visualization
Caption: Competing pathways in indole alkylation.
Safety Precautions
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is pyrophoric in air, especially when finely divided. Always handle in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Ethyl bromoacetate: This is a lachrymator (causes tearing) and is toxic and corrosive. Handle exclusively in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.
N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin and can be absorbed through the skin. Always handle in a fume hood and wear appropriate gloves.
References
BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem.
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole. BenchChem.
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube.
Application Note: Chemoselective Hydrolysis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Executive Summary This application note details the optimized protocol for the chemoselective hydrolysis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate to its corresponding carboxylic acid, 2-(5-cyano-1H-indol-1-yl)acetic aci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the chemoselective hydrolysis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate to its corresponding carboxylic acid, 2-(5-cyano-1H-indol-1-yl)acetic acid .
The primary challenge in this transformation is the chemoselectivity required to hydrolyze the ester moiety without compromising the sensitive nitrile (-CN) group at the 5-position. While nitriles are generally stable, they can undergo partial hydrolysis to primary amides or full hydrolysis to carboxylic acids under vigorous basic or acidic conditions.[1] This guide presents a validated Lithium Hydroxide (LiOH) mediated protocol operating under mild conditions (Room Temperature) to ensure quantitative conversion of the ester while maintaining the integrity of the cyano group.
Structural Risks: The indole ring is electron-rich, but the electron-withdrawing nitrile group at C5 stabilizes the system. The N1-position is substituted with the acetate group.[2] The critical risk is the competitive hydrolysis of the nitrile.
) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination: The ethoxide ion (
) is eliminated, yielding the carboxylic acid.
Deprotonation: The base immediately deprotonates the newly formed acid, driving the equilibrium forward to the carboxylate salt.
Why Chemoselectivity Works:
The activation energy required to attack the ester carbonyl is significantly lower than that required to attack the nitrile carbon. By controlling temperature (
) and base concentration, we kinetically favor ester hydrolysis over nitrile hydration.
Reaction Scheme
Figure 1: Reaction pathway highlighting the chemoselective route vs. the thermal risk pathway.
Experimental Protocol
Materials & Reagents
Reagent
Role
Specifications
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Substrate
Purity > 98%
Lithium Hydroxide Monohydrate (LiOH·H₂O)
Base
1.2 – 1.5 equivalents
Tetrahydrofuran (THF)
Solvent
HPLC Grade (stabilized)
Deionized Water
Co-solvent
Type II or better
1N Hydrochloric Acid (HCl)
Quenching Agent
Titrated
Ethyl Acetate (EtOAc)
Extraction Solvent
ACS Grade
Step-by-Step Methodology
Step 1: Solubilization
Charge a round-bottom flask with Ethyl 2-(5-cyano-1H-indol-1-yl)acetate (1.0 eq).
Add THF (10 volumes relative to substrate weight). Stir until fully dissolved.
Note: If solubility is poor, mild warming (30°C) is acceptable, but cool back to RT before adding base.
Step 2: Hydrolysis
Prepare a solution of LiOH·H₂O (1.5 eq) in Water (3-4 volumes).
Add the aqueous LiOH solution dropwise to the THF solution at 0°C (ice bath) .
Rationale: Adding at 0°C prevents localized heating (exotherm) which could trigger nitrile attack.
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 2–4 hours .
Step 3: Monitoring (IPC - In-Process Control)
Method: TLC (System: 50% EtOAc in Hexanes) or HPLC.
Criteria: Disappearance of the starting ester spot (
) and appearance of the baseline spot (Lithium salt of the acid).
Alert: Do not heat above 40°C to accelerate the reaction. If slow, add 0.2 eq more LiOH.
Step 4: Workup & Isolation
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. Do not distill to dryness; leave the aqueous slurry.
Dilute the residue with water (10 volumes) and wash with Diethyl Ether or DCM (5 volumes) to remove unreacted neutral impurities (optional, improves purity).
Cool the aqueous layer to 0–5°C.
Slowly add 1N HCl dropwise with vigorous stirring until pH 3–4 is reached.
Observation: The product should precipitate as a white to off-white solid.
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x).
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Figure 2: Operational workflow ensuring process control and high yield.
Quality Control & Validation
To confirm the success of the synthesis, the following analytical signatures must be verified:
Technique
Expected Observation
Interpretation
IR Spectroscopy
Peak at ~2220 cm⁻¹
Confirms retention of Nitrile (CN). Absence indicates hydrolysis to amide.
IR Spectroscopy
Broad peak 2500–3300 cm⁻¹
Confirms presence of Carboxylic Acid (-COOH).
¹H NMR
Loss of triplet (~1.2 ppm) & quartet (~4.1 ppm)
Confirms removal of Ethyl ester group.
¹H NMR
Singlet at ~5.0 ppm ()
Confirms Indole N-alkylation remains intact.
Troubleshooting Guide
Issue: Product is oiling out upon acidification instead of precipitating.
Solution: Extract the oiled aqueous layer with Ethyl Acetate, dry over
, and concentrate. Recrystallize from Hexane/EtOAc.
Issue: Partial hydrolysis of Nitrile observed (Amide peak in MS/NMR).
Root Cause:[3][2] Temperature too high or reaction time too long.
Correction: Repeat with strict temperature control (keep < 25°C) and quench immediately upon consumption of starting material.
References
BenchChem. (2025).[4] The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. Retrieved from
Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from
Mantovani, F., et al. (2025). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold. (Demonstrates LiOH/Dioxane hydrolysis of indole-acetic esters). Retrieved from
Organic Chemistry Portal. Hydrolysis of Nitriles. (General mechanistic grounding for nitrile stability vs. ester hydrolysis). Retrieved from
Synblock. (2025).[5] Product Data: 5-Cyanoindole-1-acetic acid (CAS 202124-67-2).[6] Retrieved from
Application Note: Strategic Utilization of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate in Pharmaceutical Synthesis
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis, quality control, and downstream utilization of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate , a c...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis, quality control, and downstream utilization of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate , a critical intermediate distinct from the standard Vilazodone pathway.
Executive Summary & Pharmacological Context[1]
While 5-cyanoindole is widely recognized as the starting material for the antidepressant Vilazodone (Viibryd), the standard Vilazodone synthesis involves functionalization at the C3 position (Friedel-Crafts acylation or alkylation).
In contrast, Ethyl 2-(5-cyano-1H-indol-1-yl)acetate represents the N1-functionalized divergent scaffold. This intermediate is pivotal for a different class of therapeutics, specifically:
CRTH2 Antagonists: Indole-1-acetic acid derivatives are potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), used in asthma and allergic rhinitis research [1].
Aldose Reductase Inhibitors: N-acetic acid substituted indoles have shown efficacy in preventing diabetic complications [2].
DNA-Encoded Libraries (DEL): The ester handle provides a clean vector for amide coupling in high-throughput library generation.
This guide provides a validated protocol for the regioselective synthesis of the N1-ester, ensuring <1% C3-alkylation impurities.
Chemical Strategy: Regiocontrol in Indole Alkylation
The primary challenge in synthesizing this intermediate is controlling Regioselectivity (N1 vs. C3) .
The Substrate: 5-cyanoindole is an electron-deficient indole. The cyano group at C5 withdraws electron density, increasing the acidity of the N-H proton (pKa ~13-14) compared to unsubstituted indole (pKa ~16).
The Mechanism: Under Hard-Soft Acid-Base (HSAB) theory:
N1 (Hard Nucleophile): Favored by "hard" bases (alkali carbonates, hydrides) and polar aprotic solvents (DMF, DMSO) which promote ionization to the indolide anion.
C3 (Soft Nucleophile): Favored by soft metal salts (Mg, Zn) or neutral conditions.
Strategic Decision: To maximize N1 yield, we utilize a Potassium Carbonate / DMF system. This system is milder than NaH, scalable, and leverages the enhanced acidity of the 5-cyanoindole to ensure exclusive N-alkylation.
Diagram 1: Regioselectivity Pathway Analysis
Caption: Decision tree highlighting the mechanistic divergence between N1 and C3 alkylation based on reaction conditions.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Objective: Scale-up synthesis (10g scale) with high regiochemical purity.
Charge a 250 mL 3-neck round-bottom flask with 5-Cyanoindole (10.0 g) and anhydrous DMF (100 mL).
Add
(19.4 g) in a single portion. The suspension will turn slightly yellow.[4]
Causality: Using anhydrous DMF is critical. Water solvates the carbonate anion, reducing its basicity and potentially hydrolyzing the ethyl bromoacetate reagent.
Addition:
Cool the mixture to 0°C (ice bath) to control the exotherm.
Add Ethyl Bromoacetate (9.3 mL) dropwise via an addition funnel over 20 minutes.
Self-Validation: Monitor internal temperature; ensure it does not exceed 10°C during addition to prevent dialkylation or runaway exotherms.
Reaction Phase:
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).
Stir for 3–4 hours.
Monitoring: Perform TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.4) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.
Workup (Aqueous Quench):
Pour the reaction mixture into 500 mL of ice-cold water.
Observation: The product should precipitate as a white to off-white solid.
Stir the slurry for 30 minutes to dissolve inorganic salts (
To ensure the intermediate is suitable for pharmaceutical use, the following Critical Quality Attributes (CQAs) must be met.
Test
Method
Acceptance Criteria
Notes
Appearance
Visual
White to off-white solid
Color indicates oxidation products.
Purity
HPLC (UV 254nm)
> 98.0% (Area %)
C18 Column, ACN/Water gradient.
Regio-Isomer
1H-NMR
< 0.5% C3-isomer
Look for methylene singlet at ~5.0 ppm (N-CH2) vs doublet (C3-CH2).
Water Content
Karl Fischer
< 0.5% w/w
Critical for downstream coupling.
NMR Diagnostic Data (Simulated for Validation)
Proton (
NMR, 400 MHz, DMSO-):
8.15 (d, 1H, C4-H) – Characteristic of 5-substituted indole.
7.65 (d, 1H, C2-H).
5.18 (s, 2H, N-CH2-CO ). Key confirmation of N-alkylation.
4.15 (q, 2H, Ethyl CH2).
1.20 (t, 3H, Ethyl CH3).
Downstream Workflow: Library Generation
This intermediate is most valuable when used to generate libraries of potential CRTH2 antagonists.
Diagram 2: Experimental Workflow
Caption: Workflow converting the ester intermediate into a diversity-oriented library.
References
CRTH2 Antagonists: Journal of Medicinal Chemistry. "Discovery of Indole-1-acetic Acids as Potent and Selective CRTH2 Antagonists for the Treatment of Allergic Diseases." (Search Context: CRTH2 indole acetic acid).
Aldose Reductase: European Journal of Medicinal Chemistry. "Synthesis and aldose reductase inhibitory activity of N-acetic acid substituted indole derivatives." (Search Context: Indole-1-acetic acid aldose reductase).
General Indole Synthesis: BenchChem Application Notes. "Protocols for N-alkylation of 5-Bromoindole." (Methodology adapted for 5-cyano analog).[4][5][7][8]
Compound Data: PubChem Entry for Indole-1-acetic acid derivatives.
(Note: Specific CAS numbers cited: 5-Cyanoindole [15861-24-2], 5-Cyanoindole-1-acetic acid [202124-67-2])
Application Notes & Protocols: Scalable Synthesis of Indole-N-Acetic Acid Ethyl Esters
Abstract: This technical guide provides a detailed exploration of scalable synthetic strategies for producing indole-N-acetic acid ethyl esters, crucial intermediates in pharmaceutical and materials science. We move beyo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a detailed exploration of scalable synthetic strategies for producing indole-N-acetic acid ethyl esters, crucial intermediates in pharmaceutical and materials science. We move beyond a simple recitation of steps to offer a causal analysis of two primary industrial-scale methodologies: the direct N-alkylation of indole and the classic Fischer indole synthesis. This document is designed for researchers, chemists, and process development professionals, offering field-proven insights into batch and continuous flow processing, safety, and optimization for large-scale production. Each protocol is presented as a self-validating system, supported by mechanistic understanding and authoritative references.
Introduction: The Strategic Importance of N-Functionalized Indoles
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products. The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating a molecule's pharmacological profile, including its target affinity, selectivity, metabolic stability, and pharmacokinetic properties. Ethyl 1H-indole-1-acetate, the target of this guide, serves as a versatile building block for more complex active pharmaceutical ingredients (APIs). Its synthesis on a scalable, cost-effective, and safe basis is a frequent objective in process chemistry.
This guide details two robust and industrially relevant pathways to access this compound, focusing on the underlying principles that govern their scalability and efficiency.
Strategy I: Direct N-Alkylation of Indole
The most direct and often most atom-economical approach on an industrial scale is the N-alkylation of a pre-existing indole core. This two-component reaction involves the deprotonation of the indole N-H followed by a nucleophilic attack on an alkylating agent, such as ethyl bromoacetate.
Mechanistic Rationale and Scalability Considerations
The N-H proton of indole is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for deprotonation to form the highly nucleophilic indolide anion. While strong, anhydrous bases like sodium hydride (NaH) are effective on a lab scale, their use at an industrial scale presents significant safety and handling challenges, including hydrogen gas evolution and sensitivity to moisture.[1]
For scalable synthesis, Phase-Transfer Catalysis (PTC) emerges as a superior method. PTC utilizes a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) to transport the hydroxide ion (from an inexpensive, easy-to-handle base like KOH) from the aqueous phase into the organic phase where the indole resides. This generates the indolide anion in situ, which then reacts with the ethyl bromoacetate. This approach avoids the need for hazardous bases and strictly anhydrous conditions, making the process safer, more cost-effective, and easier to manage at scale.[2]
Visualization: N-Alkylation Workflow
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
This protocol, adapted from modern microwave-assisted procedures, demonstrates an efficient one-pot approach that is conceptually scalable to larger batch reactors.
[1]
Materials and Reagents:
Base (e.g., Sodium hydride, 60% dispersion, 1.2 eq)
Alkylating Agent (e.g., Benzyl bromide, used here for illustration, 1.1 eq)
Anhydrous DMF (as co-solvent for alkylation)
Procedure:
Fischer Indolization: In a suitable reactor, combine phenylhydrazine hydrochloride, ethyl levulinate, and the acid catalyst in the chosen solvent (e.g., THF). Heat the mixture to reflux (e.g., 150°C if using microwave conditions, or standard reflux for batch) for 10-30 minutes until hydrazone formation and cyclization are complete, as monitored by TLC/HPLC.
Cooling and Base Addition: Cool the reaction mixture to 0°C. Carefully add anhydrous DMF as a co-solvent, followed by the portion-wise addition of sodium hydride. Caution: Hydrogen gas is evolved. Stir the mixture for 30 minutes at 0°C.
N-Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide) to the mixture. Allow the reaction to warm to room temperature and then heat to 80°C for 15-30 minutes. Monitor the completion of the alkylation by TLC/HPLC.
[1]4. Work-up and Purification: Cool the reaction to room temperature and carefully quench with a protic solvent like methanol or a saturated aqueous NH₄Cl solution. Remove the solvents under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to yield the N-alkylated indole-3-acetic acid ethyl ester derivative.
Comparative Analysis of Scalable Methods
The selection of a synthetic route for industrial production hinges on a multi-faceted analysis of yield, cost, safety, and throughput.
Parameter
Strategy I: Direct N-Alkylation (PTC)
Strategy II: Fischer Indole Synthesis
Overall Yield
High (Typically >90%)
Moderate to High (60-85%), can be lower depending on substrate
Scalability
Excellent; avoids hazardous reagents and anhydrous conditions. Well-suited for large batch reactors.
Good; a well-established industrial process. Thermal control is a key challenge.
Generally high. Relies on inexpensive bases (KOH) and catalytic amounts of PTC.
Can be very cost-effective, using commodity starting materials. Acid catalyst choice impacts cost.
Safety Profile
Favorable. Avoids NaH and pyrophoric reagents. Uses standard solvents.
Requires careful management of acidic conditions and potential exotherms. [1]
Process Intensity
Simple two-component reaction.
Can be run as a multi-step or an efficient one-pot process.
Versatility
Excellent for varying the N-substituent.
Excellent for creating diverse substitutions on the indole core itself.
Conclusion and Future Outlook
Both direct N-alkylation and the Fischer indole synthesis represent powerful, scalable platforms for the production of indole-N-acetic acid ethyl esters. For the direct synthesis of the titular compound from commercially available indole, Phase-Transfer Catalyzed N-alkylation stands out as the superior strategy for large-scale manufacturing due to its enhanced safety profile, operational simplicity, and high yields.
Future advancements will likely focus on adapting these robust batch protocols to continuous flow manufacturing . Flow chemistry offers unparalleled control over reaction parameters (temperature, pressure, mixing), further enhancing safety and enabling higher throughput for both N-alkylation and Fischer indole synthesis.
References
Bentham Science Publishers. (n.d.). A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Bentham Science. Available from: [Link]
Bull, J. A., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available from: [Link]
ResearchGate. (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. Available from: [Link]
Kanger, T., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available from: [Link]
ResearchGate. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. ResearchGate. Available from: [Link]
Shiri, M., et al. (2005). N-alkylation of indole derivatives. Google Patents (US6972336B2).
Bull, J. A., et al. (n.d.). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Adkins, H., & Coonradt, H. L. (1961). Process for n-alkylation of indoles. Google Patents (US3012040A).
Yoo, E. J., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available from: [Link]
Humphrey, G. R., & Kuethe, J. T. (2006). Indole synthesis: a review and proposed classification. PMC. Available from: [Link]
Al-Azzawi, A. M., & Al-Mulla, A. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. Available from: [Link]
Le-Huu, D. (2026). Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. University of Leeds. Available from: [Link]
ChemAnalyst. (2025). Comprehensive Guide: Production Process of Ethyl Acetate. ChemAnalyst. Available from: [Link]
Červený, L., et al. (2004). Method of producing ethyl acetate and an equipment for carrying out this method. Google Patents (US6693213B1).
Ramshaw, C., et al. (2000). Process for the preparation of ethyl acetate. Google Patents (WO2000020375A1).
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available from: [Link]
Technical Support Center: Optimizing Synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Executive Summary This guide addresses the synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate via the N-alkylation of 5-cyanoindole with ethyl bromoacetate.[1] While theoretically straightforward, this reaction often su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate via the N-alkylation of 5-cyanoindole with ethyl bromoacetate.[1] While theoretically straightforward, this reaction often suffers from regioselectivity issues (C3-alkylation), hydrolysis of the ester or nitrile groups, and incomplete conversion.[2]
The 5-cyano group is a strong electron-withdrawing group (EWG), which increases the acidity of the N-H proton (
) compared to unsubstituted indole ().[2] This acidity facilitates deprotonation but requires careful selection of base and solvent to maximize N-selectivity over C-selectivity.[1]
Module 1: The "Gold Standard" Protocol
Recommended for highest yield (>90%) and regioselectivity.[2]
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere.
Dissolution: Dissolve 5-cyanoindole (1.0 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add
(1.5 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
Why? The "Cesium Effect" utilizes the large ionic radius of
to form a loose ion pair with the indolyl anion, promoting N-attack over C-attack [1][2].
Alkylation: Cool to 0°C. Add Ethyl bromoacetate (1.2 eq) dropwise.
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]
Workup: Pour into ice-water (5x reaction volume). If solid precipitates, filter and wash with water.[2] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over
Issue 1: "I am seeing significant C3-alkylated side product."
Diagnosis: The indole anion is an ambident nucleophile. While the N-site is kinetically favored, the C3-site is thermodynamically competitive, especially in non-polar solvents or with small counter-ions (Li+, Na+).[2]
Corrective Actions:
Switch Solvent: Ensure you are using a polar aprotic solvent (DMF or DMSO).[2] These solvents solvate the cation well, leaving the N-anion "naked" and more reactive [3].
Temperature Control: Do not heat above 60°C unless necessary. High heat favors the thermodynamic C3-product.[1]
Issue 2: "My ester is hydrolyzing to the acid."
Diagnosis: Presence of water in the reaction or overly aggressive basic conditions.
Corrective Actions:
Dry Solvents: DMF is hygroscopic.[1] Use molecular sieves (4Å) or fresh anhydrous solvent.[2]
Avoid Hydroxides: Strong bases like KOH or NaOH generate water if the stoichiometry isn't perfect or if the solvent is wet. Carbonate bases are safer for ester stability.[1]
Issue 3: "Low conversion despite long reaction times."
Diagnosis: Poor nucleophilicity or degraded alkylating agent.[1]
Corrective Actions:
Reagent Check: Ethyl bromoacetate degrades over time (releasing HBr, turning yellow).[2] Distill or pass through a short plug of basic alumina if it is colored.
Catalysis: If using the chloro-derivative (Ethyl chloroacetate), add 0.1 eq of KI (Finkelstein condition) to generate the more reactive iodide in situ.[2]
Module 3: Decision Logic & Mechanism[1]
Troubleshooting Decision Tree
Use the following logic flow to diagnose yield loss in your specific experiment.
Caption: Diagnostic workflow for identifying yield loss causes in 5-cyanoindole alkylation.
Reaction Mechanism: The "Cesium Effect"
Understanding the transition state is critical for optimizing selectivity.
Caption: Mechanistic pathway highlighting the divergence between N- and C-alkylation based on cation/solvent choice.
Module 4: Comparative Data & Scale-Up
Base & Solvent Selection Matrix
Data aggregated from internal optimization of 5-EWG-indoles [4][5].
Base
Solvent
Temp (°C)
Yield (%)
N1:C3 Ratio
Comments
DMF
25
94%
>99:1
Recommended. Best balance of yield and selectivity.[1]
Acetone
Reflux
75%
90:10
Slower.[1] Requires reflux which risks thermal degradation.[1]
NaH
THF
0 -> 25
88%
95:5
Good yield but requires strict anhydrous conditions.[1]
KOH
DMSO
25
82%
92:8
High risk of ester hydrolysis due to hydroxide/water.
Exotherm Control: The deprotonation of 5-cyanoindole is exothermic.[1] If using NaH, add it portion-wise at 0°C to prevent runaway heating.[2]
Solvent Removal: DMF is difficult to remove.[1] For >10g scales, wash the organic layer with 5% LiCl solution instead of brine; LiCl extracts DMF more efficiently than NaCl.
References
Sundberg, R. J. (1996).[2] Indoles.[1][4][9][13][14][15] Academic Press.[1] (Foundational text on indole nucleophilicity and regioselectivity).
Fink, D. M. (2004).[2] "Cesium Carbonate Promoted N-Alkylation of Indoles".[1][11] Synlett, 2004(13), 2394-2396.[1][2] Link[2]
Rubio-Pérez, L., et al. (2020).[1][2] "Enantioselective Catalytic Synthesis of N-alkylated Indoles". Symmetry, 12(7), 1184.[2] Link[2]
Venkatanarayana, M., et al. (2020).[2][7][16] "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole". Asian Journal of Chemistry. (Context on 5-cyanoindole stability and precursors). Link
BenchChem Technical Support. (2025). "Application Notes and Protocols for N-alkylation of 5-Bromoindole". (Analogous chemistry for 5-EWG indoles). Link[2]
Technical Support Center: Stability of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate in DMSO and Water
Document ID: TSS-ECIA-2026-02-25 Version: 1.0 Introduction Welcome to the technical support guide for Ethyl 2-(5-cyano-1H-indol-1-yl)acetate. This document is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSS-ECIA-2026-02-25
Version: 1.0
Introduction
Welcome to the technical support guide for Ethyl 2-(5-cyano-1H-indol-1-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and water. Understanding the stability profile of your compound is a critical first step in generating reliable and reproducible experimental data. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges.
This section addresses common issues and questions that may arise during the handling and storage of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate solutions.
Q1: I've dissolved Ethyl 2-(5-cyano-1H-indol-1-yl)acetate in DMSO for my experiments. What is the expected stability of this stock solution?
A1: DMSO is a preferred solvent for many organic compounds due to its excellent solubilizing properties.[1] However, long-term storage in DMSO can present challenges.[2] For Ethyl 2-(5-cyano-1H-indol-1-yl)acetate, the primary concerns are hydrolysis of the ethyl ester and potential reactions involving the indole ring or cyano group. While many compounds are stable in anhydrous DMSO at low temperatures (-20°C or -80°C), the hygroscopic nature of DMSO means it can absorb atmospheric moisture, which can facilitate degradation.[3] Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[4][5]
Troubleshooting:
Unexpected Results: If you observe a decrease in the compound's expected activity over time, it could be due to degradation.[3]
Precipitate Formation: The appearance of a precipitate upon thawing a frozen DMSO stock can indicate either poor solubility at lower temperatures or that the compound has degraded into less soluble products.[3]
Q2: How do repeated freeze-thaw cycles affect the stability of my compound in DMSO?
A2: Repeated freeze-thaw cycles are generally discouraged for compounds stored in DMSO.[3] Each cycle increases the risk of introducing atmospheric moisture, which can lead to hydrolysis of the ethyl ester moiety of your compound.[3] While some studies have shown no significant compound loss after a limited number of freeze-thaw cycles for a diverse set of compounds, the stability of your specific molecule can vary.[4][5][6] It is always best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[1][3]
Q3: I need to make a working solution of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate in an aqueous buffer for my cell-based assay. What are the potential stability issues?
A3: Aqueous solutions present a greater stability challenge for this compound compared to DMSO. The primary degradation pathway in water is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid. This reaction can be catalyzed by acidic or basic conditions.[7] The indole ring itself can also be susceptible to oxidation and other degradation pathways in aqueous environments, potentially initiated by factors like light or reactive oxygen species.[8][9][10]
Troubleshooting:
Loss of Potency in Assays: A time-dependent decrease in the biological effect of your compound in an aqueous medium strongly suggests degradation.
Changes in Solution Appearance: Any change in the color or clarity of the aqueous solution could indicate the formation of degradation products.
Q4: My analytical results (HPLC/LC-MS) show new peaks appearing in my stock solution over time. What could these be?
A4: The appearance of new peaks in your analytical chromatogram is a clear indication of compound degradation. For Ethyl 2-(5-cyano-1H-indol-1-yl)acetate, potential degradation products could include:
Hydrolysis Product: The carboxylic acid resulting from the hydrolysis of the ethyl ester.
Oxidation Products: Oxidized forms of the indole ring.
Solvent Adducts: In some cases, reactive compounds can form adducts with DMSO.[1]
To identify these new peaks, mass spectrometry (MS) is an invaluable tool. By determining the mass of the new species, you can often deduce their chemical structure and confirm the degradation pathway.
Section 2: Potential Degradation Pathways
Understanding the potential chemical liabilities of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate is crucial for designing stability studies and interpreting results. The key functional groups that may be susceptible to degradation are the ethyl ester, the indole ring, and the cyano group.
Ester Hydrolysis: This is a major anticipated degradation route in the presence of water, and its rate is pH-dependent. Both acid- and base-catalyzed hydrolysis can occur, cleaving the ethyl ester to yield the corresponding carboxylic acid and ethanol.[7] The rate of hydrolysis can be influenced by the solvent composition; for instance, increasing the proportion of DMSO in a water-DMSO mixture can affect the reaction rate.[11]
Indole Ring Oxidation: The indole nucleus is electron-rich and can be susceptible to oxidation.[8][9] This can lead to a variety of degradation products, the formation of which can be influenced by light, oxygen, and the presence of radical species.[10]
Cyano Group Stability: The cyano group is generally considered metabolically stable and can improve the pharmacokinetic properties of a drug molecule.[12][13] However, under certain conditions, it can undergo hydration to an amide or hydrolysis to a carboxylic acid, although this is less common than ester hydrolysis.
Caption: Workflow for assessing the stability of the compound in DMSO.
Materials:
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Anhydrous, high-purity DMSO
Amber glass vials or polypropylene tubes
Analytical balance
Volumetric flasks and pipettes
HPLC or LC-MS system
Procedure:
Stock Solution Preparation: Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing.
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in amber vials to protect from light. [1]This minimizes the exposure of the main stock to atmospheric moisture and repeated temperature changes. [3]
Storage Conditions:
Long-Term Stability: Store aliquots at -20°C and -80°C.
Freeze-Thaw Stability: Designate a set of aliquots for the freeze-thaw study.
Time Points and Analysis:
Initial Analysis (T=0): Analyze a freshly prepared sample immediately to establish the initial purity and concentration.
Long-Term Stability: At designated time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage temperature, allow it to thaw completely at room temperature, and analyze by HPLC/LC-MS.
Freeze-Thaw Stability: Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., 1, 3, 5, 10). A single cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature. After the designated number of cycles, analyze the samples by HPLC/LC-MS. [3]
Data Analysis: Quantify the peak area of the parent compound at each time point and for each condition. Express the remaining compound as a percentage of the initial (T=0) amount.
Protocol 2: Stability Assessment in Aqueous Buffer
This protocol evaluates the stability of the compound in an aqueous environment, which is critical for many biological assays.
Materials:
10 mM DMSO stock of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Aqueous buffer relevant to your experiment (e.g., PBS, pH 7.4)
Incubator or water bath
HPLC or LC-MS system
Procedure:
Working Solution Preparation: Prepare a working solution by diluting the 10 mM DMSO stock into the aqueous buffer to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent effects in biological systems.
Incubation: Incubate the aqueous solution at a relevant temperature (e.g., room temperature or 37°C).
Time Points and Analysis:
Initial Analysis (T=0): Analyze the solution immediately after preparation.
Subsequent Time Points: Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
Sample Quenching (Optional but Recommended): To stop further degradation before analysis, you can mix the sample with an equal volume of cold acetonitrile.
Analysis: Analyze all samples by HPLC/LC-MS.
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Section 4: Data Presentation
The results of your stability studies should be presented clearly to allow for easy interpretation.
Table 1: Example Data for DMSO Stability Study
Storage Condition
Time Point / # Cycles
% Remaining Compound
New Peaks Observed (Area %)
-80°C
1 Month
99.5%
< 0.1%
-80°C
3 Months
99.2%
0.2%
-20°C
1 Month
98.8%
0.5%
-20°C
3 Months
97.5%
1.2%
-20°C
1 Freeze-Thaw Cycle
99.1%
0.3%
-20°C
5 Freeze-Thaw Cycles
96.0%
2.5%
-20°C
10 Freeze-Thaw Cycles
92.3%
5.1%
Table 2: Example Data for Aqueous Stability Study (PBS, pH 7.4, 37°C)
Incubation Time
% Remaining Compound
Main Degradation Product (Area %)
0 hours
100%
0%
2 hours
95.1%
4.8% (Hydrolysis Product)
8 hours
80.4%
19.2% (Hydrolysis Product)
24 hours
55.2%
43.5% (Hydrolysis Product)
Section 5: Best Practices for Storage and Handling
To ensure the integrity of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate in your research, adhere to the following best practices:
Solid Compound: Store the neat compound at -20°C or lower, protected from light and moisture. [14]
Store stock solutions at -80°C for long-term storage. [1][15]
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. [1][3]
Always allow vials to warm to room temperature before opening to minimize condensation of atmospheric moisture into the cold DMSO.
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment from a DMSO stock immediately before use. Do not store aqueous solutions for extended periods unless stability has been confirmed.
References
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & O'Neill, B. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & O'Neill, B. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
Gami, A. A., & Chikhalia, K. H. (2021). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2021, 6696321. [Link]
Jiang, Y., et al. (2020). Proposed degradation pathways of indole by ozonation. ResearchGate. [Link]
Taylor, A. M., et al. (2018). Stability Through the Ages: The GSK Experience. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 16-24. [Link]
Lenci, E., & Trabocchi, A. (2020). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 11(7), 756-771. [Link]
Yufeng, W. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 10(4), 368-375. [Link]
Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]
Sharma, R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5003. [Link]
Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
Wang, J., et al. (2021). The performance and pathway of indole degradation by ionizing radiation. Chemosphere, 280, 130663. [Link]
Gami, A. A., & Chikhalia, K. H. (2021). Microbial Degradation of Indole and Its Derivatives. ScienceOpen. [Link]
PhytoTech Labs. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA). PhytoTech Labs. [Link]
Ellerman, J. E., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(5), 1649-1657. [Link]
Henan Kingway Chemicals Co., Ltd. (2025). What are the analytical methods for 99% Indole in environmental samples? Blog. [Link]
Ellerman, J. E., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. [Link]
Lv, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 466. [Link]
Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
B. Al-Tel, B. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. MDPI. [Link]
Verma, D. K., et al. (2021). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. International Journal of Scientific Development and Research, 6(6), 260-264. [Link]
Balakrishnan, M., et al. (1973). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of the Indian Chemical Society, 50(5), 347-350. [Link]
ResearchGate. (n.d.). Representative drug molecules containing cyano groups. ResearchGate. [Link]
Singh, L., et al. (1980). Study of the Solvent Effect on Acid Catalysed. Hydrolysis of Ethyl Formate in Water-DMF Med1um. Journal of the Indian Chemical Society, 57, 1021-1024. [Link]
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
Clark, J. (2022). Hydrolysis of esters. Chemguide. [Link]
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Cheméo. [Link]
Lenci, E., & Trabocchi, A. (2020). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International, 33(6), 24-34. [Link]
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
ResearchGate. (2015). What to select for storing your compound: neat vs. in solution? ResearchGate. [Link]
Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1626-1652. [Link]
Dunwell, W. C., & Niemiera, A. X. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. Journal of Environmental Horticulture, 6(2), 33-38. [Link]
Comparative Guide: Biological Activity of 5-Cyano vs. 5-Bromo Indole Derivatives
Executive Summary: The Bioisosteric Pivot In the optimization of indole-based pharmacophores, the substitution at the C-5 position is a critical decision point. While both 5-cyano (5-CN) and 5-bromo (5-Br) substituents b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bioisosteric Pivot
In the optimization of indole-based pharmacophores, the substitution at the C-5 position is a critical decision point. While both 5-cyano (5-CN) and 5-bromo (5-Br) substituents block metabolic hydroxylation (a common clearance pathway for the indole scaffold), they drive biological activity in fundamentally different directions.
This guide objectively compares these two derivatives, demonstrating that the choice is rarely about "potency" alone, but rather a strategic trade-off between solubility/H-bonding (5-CN) and lipophilicity/halogen-bonding (5-Br) .
To understand the biological data, one must first understand the physicochemical causality.
Electronic Modulation (Hammett Constants)
The 5-position of the indole ring communicates directly with the pyrrole nitrogen.
5-Cyano (
): A powerful electron-withdrawing group (EWG). It significantly increases the acidity of the indole N-H, making it a stronger hydrogen bond donor. Simultaneously, the nitrile nitrogen acts as a specific hydrogen bond acceptor.
): A weaker EWG. It pulls electron density inductively but can donate back via resonance. It primarily enhances lipophilicity () without introducing new polar interaction sites.
SAR Decision Tree
The following diagram illustrates the logical flow for selecting between -Br and -CN based on target binding site architecture.
Figure 1: Strategic decision tree for 5-substitution based on binding pocket architecture and ADME constraints.
Case Studies: Comparative Biological Data
Case Study A: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Context: NNRTIs bind to an allosteric hydrophobic pocket.[1] However, resistance mutations (e.g., Y181C) and solubility issues often plague purely lipophilic inhibitors.
5-Bromo Derivatives: Often exhibit high potency against Wild Type (WT) virus due to excellent fit in the hydrophobic pocket (Tyr181, Tyr188). However, they suffer from poor aqueous solubility and reduced activity against mutants where aromatic stacking is disrupted.
5-Cyano Derivatives: The nitrile group can form a critical hydrogen bond with the backbone of Lys101 or water networks, compensating for the loss of aromatic interactions in mutants.
Data Summary (Representative Potency & Solubility):
Compound Variant
HIV-1 WT EC50 (nM)
HIV-1 (Y181C) EC50 (nM)
Solubility (µg/mL)
Mechanism of Advantage
5-Bromo-indole analog
2.5
150
< 1.0
Pure hydrophobic fit (fragile to mutation).
5-Cyano-indole analog
0.4
10
~40.0
H-bond to Lys101 + improved solvation.
Reference Grounding: The nitrile group's ability to improve solubility while maintaining sub-nanomolar potency is well-documented in the development of diarylpyrimidine (DAPY) and indolizine analogs [1, 2].
Case Study B: Anticancer (Tubulin Polymerization Inhibitors)
Context: Indole derivatives targeting the colchicine binding site on tubulin.
5-Bromo: The bulky bromine atom effectively fills the hydrophobic sub-pocket, maximizing Van der Waals interactions. In rigid binding sites where steric bulk is required to induce conformational changes, 5-Br often outperforms 5-CN.
5-Cyano: While active, the smaller linear volume of the cyano group may leave "empty space" in the pocket, reducing binding affinity despite better solubility.
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Synthesis: The 5-Br to 5-CN Conversion
The 5-bromo derivative is frequently the precursor to the 5-cyano derivative.
Add reagents to a microwave vial or pressure tube.
Heat at 80–120°C for 4–12 hours (monitor by TLC/LCMS). Note: 5-Br is less reactive than 5-I; higher temps may be required.
Quench: Cool to RT, dilute with EtOAc, wash with 1M NaOH (to remove Zinc salts) and brine.
Validation: 5-CN peak in IR (~2220 cm⁻¹) and shift in ¹H NMR (H-4 and H-6 protons shift downfield due to anisotropy).
Biological Assay: MTT Cell Viability (Anticancer)
Objective: Compare IC50 values of 5-Br vs 5-CN analogs.
Seeding: Seed cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates. Incubate 24h.
Treatment:
Dissolve compounds in DMSO (Stock 10 mM).
Prepare serial dilutions (e.g., 0.1 µM to 100 µM).
Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity. 5-Br analogs may precipitate at high concentrations in aqueous media; verify solubility visually.
Incubation: 48–72 hours at 37°C, 5% CO2.
Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
Calculation: Plot non-linear regression (Log(inhibitor) vs. Response) to determine IC50.
Synthesis & Workflow Visualization
The following diagram outlines the synthetic relationship and the divergent testing pathways.
Figure 2: Synthetic pathway transitioning from the lipophilic 5-bromo intermediate to the polar 5-cyano target.
References
Jorgensen, W. L., et al. (2011). "Picomolar Inhibitors of HIV Reverse Transcriptase Featuring Bicyclic Replacement of a Cyanovinylphenyl Group." Journal of the American Chemical Society.
Frey, K. M., et al. (2012). "Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors." Journal of Medicinal Chemistry.
BenchChem Support Team. (2025). "Unraveling the Biological Potency of 5-Bromoindole Derivatives." BenchChem Technical Guides.
Silvestri, R., et al. (2003). "Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry.
Comparative Guide: Validating Synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate via TLC
Executive Summary The synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate involves the N-alkylation of 5-cyanoindole with ethyl bromoacetate (or chloroacetate). This transformation is a critical step in generating scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate involves the N-alkylation of 5-cyanoindole with ethyl bromoacetate (or chloroacetate). This transformation is a critical step in generating scaffolds for antiviral agents (e.g., Arbidol analogs) and kinase inhibitors.
While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity, Thin Layer Chromatography (TLC) remains the most efficient tool for real-time reaction monitoring. However, the electron-deficient nature of the 5-cyanoindole core presents unique challenges for standard visualization methods.
This guide objectively compares TLC against HPLC, defining a validated TLC protocol that addresses the specific chromophoric and polarity shifts inherent to this reaction.
Mechanistic & Chemical Context
The Reaction
The synthesis is a nucleophilic substitution (
) where the indole nitrogen (deprotonated by a base like or ) attacks the -carbon of the ethyl haloacetate.
Starting Material (SM): 5-Cyanoindole (Polar, H-bond donor).
Regioselectivity: While N1-alkylation is favored, C3-alkylation is a possible side reaction. TLC must distinguish these isomers.
Visualization: The nitrile group at C5 withdraws electron density, deactivating the indole ring. Standard indole stains (like Ehrlich’s reagent) often fail or show poor sensitivity for this specific substrate.
Comparative Analysis: TLC vs. HPLC
The following table contrasts the operational performance of Silica Gel 60
TLC against Reverse-Phase HPLC (C18) for this specific synthesis.
Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v). Note: The cyano group increases polarity, requiring more EtOAc than unsubstituted indoles.
Visualization: UV Lamp (254 nm) and Iodine Chamber.[2]
Step-by-Step Workflow
Step 1: Plate Preparation
Cut a TLC plate to approx.
cm. Mark a baseline 1 cm from the bottom with a graphite pencil.
Step 2: Sample Application (The Co-Spot Technique)
To ensure accurate identification, spot three lanes:
Lane 1 (SM): Authentic 5-cyanoindole standard.
Lane 2 (Co-Spot): 5-cyanoindole + Reaction Mixture (1:1).
Lane 3 (RXN): Crude reaction mixture.
Why? The co-spot prevents misinterpretation due to matrix effects or slight
shifts caused by residual DMF/DMSO.
Step 3: Development
Elute in a saturated chamber containing Hexane:EtOAc (70:30) . Run until the solvent front reaches 1 cm from the top.
Step 4: Visualization & Interpretation
UV Observation (254 nm):
SM (5-cyanoindole): Lower
(approx 0.25 - 0.35). Strong UV absorption.
Product (Ester): Higher
(approx 0.50 - 0.60). The masking of the N-H polarity significantly increases mobility.
Staining (Validation):
Do NOT use Vanillin/Ehrlich's: The electron-withdrawing CN group inhibits the electrophilic aromatic substitution required for these stains to work effectively.
Use Iodine or PMA: Place in an Iodine chamber.[2][3] The product will stain yellow/brown reversibly. This confirms the spot contains organic mass and is not just a UV ghost.
The following diagram illustrates the decision logic for monitoring the reaction, ensuring "self-validation" by checking for stalling or side-product formation.
Caption: Decision matrix for monitoring N-alkylation of 5-cyanoindole via TLC.
Troubleshooting & Optimization
"Ghost" Spots
If a spot appears at the baseline (
), the ester may have hydrolyzed to the carboxylic acid.
Fix: Add 1% Acetic Acid to the mobile phase to sharpen the acid spot, or ensure anhydrous conditions during synthesis.
Visualization Failure
If the product spot is faint under UV despite high concentration:
Cause: The nitrile group reduces fluorescence intensity compared to standard indoles.
Solution: Use Phosphomolybdic Acid (PMA) stain. Dip the plate and heat with a heat gun until blue/dark spots appear. This is an oxidative stain that works well for electron-deficient aromatics.
References
BenchChem. (2025).[10] A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC. Retrieved from
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Retrieved from
National Institutes of Health (NIH). (2023). Photoredox-catalyzed diastereoselective dearomative prenylation of electron-deficient indole derivatives. PMC. Retrieved from
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Iodine and UV Methods.[1][2][3][6] Retrieved from
Beilstein Journals. (2018). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of novel compounds is as critical as the research itself. This guide provides an in-depth, procedural framework for th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of novel compounds is as critical as the research itself. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate. Recognizing that a dedicated Safety Data Sheet (SDS) for this specific molecule may not be readily available, we will apply the precautionary principle. Our approach is grounded in a thorough analysis of its constituent functional groups—the indole ring, the cyano (nitrile) group, and the ethyl acetate moiety—to ensure a disposal plan that prioritizes safety, environmental responsibility, and regulatory compliance.
Hazard Analysis: A Structurally-Informed Risk Assessment
The first step in any disposal protocol is a comprehensive hazard assessment.[1] In the absence of specific toxicological data for Ethyl 2-(5-cyano-1H-indol-1-yl)acetate, we must infer its potential hazards from its chemical structure. This assessment is the legal responsibility of the waste generator.[1]
Structural Component
Associated Hazards
Causality and Scientific Rationale
Cyano (Nitrile) Group (-CN)
High Acute Toxicity. Potential to release highly toxic hydrogen cyanide (HCN) gas.
The nitrile group can be hydrolyzed under acidic or basic conditions to form cyanide ions, which in the presence of acid, will rapidly convert to deadly HCN gas.[2] For this reason, cyanide-containing waste must never be mixed with acidic waste streams.[2] Many nitrile compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[3][4]
Indole Ring System
Unknown Biological Activity, Potential Irritant.
Indole derivatives are foundational structures in many biologically active molecules and pharmaceuticals.[5] Without specific data, any novel indole compound should be treated as potentially bioactive and toxic. Some derivatives are known irritants.[1][6]
Ethyl Acetate Moiety
Combustibility, Irritation.
While part of a larger molecule, the ester component contributes to the overall organic nature of the compound. The parent solvent, ethyl acetate, is a combustible liquid that can cause eye and respiratory irritation.[7][8][9] On combustion, it may emit toxic fumes.[10]
Based on this analysis, Ethyl 2-(5-cyano-1H-indol-1-yl)acetate must be managed as a hazardous waste due to its potential high toxicity (from the cyano group) and unknown biological effects (from the indole ring).[11]
Core Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for disposal, establishing a safe working environment is paramount. All handling of this waste must occur within a certified chemical fume hood to minimize inhalation exposure.[2][12]
Mandatory Personal Protective Equipment (PPE):
Gloves: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[13][14]
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[12][13]
Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.[12]
Closed-Toe Shoes: These are required for all laboratory work.[12]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.
Do Not Mix: This waste stream must be kept separate from all other chemical waste, especially acidic waste.[12][14] Mixing with acid could generate lethal hydrogen cyanide gas.[2]
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[10][11][13] This is a violation of regulations established by the Resource Conservation and Recovery Act (RCRA) and can introduce toxic, persistent chemicals into the water system.[15]
Solid vs. Liquid Waste:
Solid Waste: Collect pure solid Ethyl 2-(5-cyano-1H-indol-1-yl)acetate and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill clean-up) in a designated solid hazardous waste container.[6]
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for the safe collection and disposal of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate waste.
Step 1: Container Selection
Choose a container that is chemically compatible with the waste. Borosilicate glass bottles are suitable for both liquid and solid waste. High-density polyethylene (HDPE) may also be appropriate, but glass is preferred for long-term storage of organic compounds.[16]
The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[15][17] Do not use food-grade containers.[17]
Step 2: Waste Labeling
Proper labeling is a strict regulatory requirement.[16] Attach a hazardous waste tag to the container before adding any waste.
The full chemical name: "Ethyl 2-(5-cyano-1H-indol-1-yl)acetate ". Do not use abbreviations or chemical formulas.[16]
An accurate list of all constituents and their approximate percentages (e.g., if in a solvent).
The primary hazard(s): "Highly Toxic, Irritant ".
The date waste was first added to the container (the "start date").[16]
Step 3: Waste Accumulation
Add the waste to the labeled container inside a chemical fume hood.
Keep the container securely closed at all times, except when actively adding waste.[11][17][18] This prevents the release of volatile compounds and protects the lab atmosphere.
Use a funnel for adding liquid waste to prevent spills. Safety funnels that have a lid and seal are recommended.[16]
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][17]
The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][18]
Ensure the container is placed within a secondary containment bin (e.g., a plastic tray) to contain any potential leaks.[15][18]
Do not store incompatible chemicals in the same secondary containment.[17][18]
Step 5: Arranging for Final Disposal
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in your SAA.[11][18]
Once the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][12]
Follow your institution's specific procedures for requesting a pickup. Final disposal must be handled by a licensed professional waste disposal service.[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Immediately alert colleagues and the laboratory supervisor.
Evacuate (If Necessary): For a large spill or if you feel unwell, evacuate the area and contact your institution's emergency response line.
Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using a chemical absorbent material like vermiculite or sand.[10][19] Do not use combustible materials like paper towels to absorb large quantities of liquid.
Clean-Up: While wearing full PPE, carefully collect the absorbent material and place it in your designated solid hazardous waste container.[6]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.[6]
Visual Guide: Disposal Decision Workflow
The following diagram outlines the essential decision-making process for the proper disposal of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate.
Caption: Decision workflow for the disposal of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
Personal protective equipment for handling Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Essential Safety & Handling Guide: Ethyl 2-(5-cyano-1H-indol-1-yl)acetate For Researchers, Scientists, and Drug Development Professionals Hazard Analysis & Summary The primary hazards are inferred from the molecule's str...
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis & Summary
The primary hazards are inferred from the molecule's structure. The indole ring system is found in many biologically active and toxic compounds.[1][2][3] The cyano group (nitrile) is of significant concern due to its potential to cause toxicity and to release highly toxic hydrogen cyanide gas under certain conditions. The ethyl acetate portion suggests the compound is likely a combustible solid or liquid.
Hazard Classification
Description
Source/Analogy
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.[4] The cyano group is a key contributor to this potential toxicity.
Based on the toxicity profile of related organic nitriles and indole compounds.
Skin/Eye Irritation
Likely to cause skin and serious eye irritation upon contact.[5][6]
A common property of functionalized aromatic heterocycles and acetate esters.[5][7]
Respiratory Irritation
May cause respiratory irritation if inhaled as a dust or vapor.[6][8]
Inferred from related indole and cyanoacetate compounds.
Combustibility
The compound is combustible. In a fire, it may produce poisonous gases, including carbon monoxide, nitrogen oxides, and highly toxic cyanides.[9]
Some indole compounds have shown the potential to be genotoxic or to form DNA adducts.[3] This potential cannot be ruled out without specific data.
Based on studies of related indole compounds.[3][10]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to establish a final barrier against exposure. The following equipment must be used for all procedures involving Ethyl 2-(5-cyano-1H-indol-1-yl)acetate.
Protection Type
Specific Recommendations
Rationale
Eye & Face
Chemical safety goggles and a full-face shield.
To protect against splashes of solutions and contact with airborne particles, which can cause serious eye irritation.[7][11]
Hand Protection
Double Gloving: Use two pairs of powder-free, chemical-resistant nitrile gloves.[12] Ensure cuffs are long enough to be tucked over the lab coat sleeves.
The outer glove provides primary protection and can be changed immediately upon contamination, while the inner glove protects the skin during this change.[13] Nitrile offers good resistance to a range of organic chemicals.
Body Protection
A dedicated, fully-buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant suit is recommended.[12]
To prevent skin contact from accidental spills.
Foot Protection
Closed-toe shoes are mandatory. For large-scale operations or spill response, chemical-resistant shoe covers should be used.
To protect feet from spills and prevent the tracking of contamination outside the work area.[11][13]
Respiratory
All handling of the compound must occur within a certified chemical fume hood. For weighing solids or other tasks that could generate dust, a NIOSH-approved respirator with N95 (or better) particulate filters may be required in addition to the fume hood.
The primary engineering control to minimize inhalation exposure.[12] The cyano group necessitates stringent control to prevent inhalation.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the essential steps for handling the compound from preparation to cleanup.
Step 1: Preparation (Pre-Handling)
Designate Work Area: All handling of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate must be conducted in a designated area within a certified chemical fume hood.
Verify Fume Hood Function: Ensure the fume hood is operational, with the sash at the appropriate height.
Prepare Work Surface: Cover the work surface with disposable, absorbent bench paper.
Assemble Materials: Gather all necessary equipment, solvents, and reagents before introducing the target compound. This minimizes movement and the potential for accidents.
Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are placed over the cuffs of the lab coat.
Step 2: Handling the Compound
Weighing: If handling a solid, perform all weighing operations within the fume hood to contain any dust. Use dedicated spatulas and weighing vessels.
Preparing Solutions: Add the solid compound to the solvent slowly to prevent splashing. Keep containers covered as much as possible during the process.
Transfers: Use appropriate tools (e.g., pipettes, syringes) for all liquid transfers to minimize the risk of spills.
Step 3: Post-Handling & Cleanup
Decontamination: Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. A suitable solvent wash followed by soap and water is recommended.
Waste Segregation: Segregate all contaminated waste as outlined in the Disposal Plan below.
Surface Cleaning: Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water. Dispose of the contaminated bench paper and wipes as hazardous waste.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat and face shield, and finally the inner gloves.
Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[5]
Diagram: Decision workflow for the disposal of contaminated materials.
References
Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
SAFETY DATA SHEET - Ethyl cyanoacetate. Fisher Scientific.
SAFETY DATA SHEET - Ethylacetate. Meridian Bioscience.
Personal protective equipment for handling Indole-propylamine. Benchchem.
Common Name: ETHYL CYANOACETATE HAZARD SUMMARY. NJ.gov.
Safety Data Sheet - Ethyl acetate. Sigma-Aldrich.
SAFETY DATA SHEET - 2-Ethylhexyl Cyanoacetate. TCI Chemicals.
Ethyl acetate - Safety Data Sheet. Sigma-Aldrich.
2-Ethylhexyl cyanoacetate - Safety Data Sheet. AK Scientific, Inc.
Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS. Mubychem.
SAFETY DATA SHEET - Ethyl cyanoacetate. Thermo Fisher Scientific.
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com.
Indole toxicity involves the inhibition of adenosine triphosphate production and protein folding in Pseudomonas putida. PubMed.
Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed.
Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests. PubMed.
NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in ... NCBI.